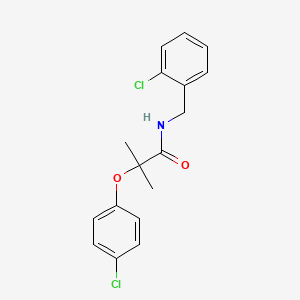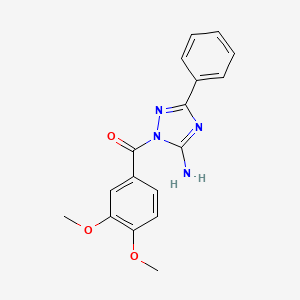
1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine, also known as CDP-323, is a small molecule inhibitor of the interleukin-1 receptor-associated kinase 4 (IRAK4). This molecule has gained attention in scientific research due to its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases.
Mécanisme D'action
1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine acts by inhibiting the activity of IRAK4, a protein kinase that is involved in the signaling pathway of the Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By blocking the activity of IRAK4, 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine prevents the activation of downstream signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine has been shown to have a potent anti-inflammatory effect in various preclinical models of inflammatory and autoimmune diseases. It has been demonstrated to reduce the severity of disease symptoms, such as joint inflammation and tissue damage, in animal models of rheumatoid arthritis and lupus. Furthermore, 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine is its specificity for IRAK4, which makes it a promising candidate for the development of targeted therapies for inflammatory and autoimmune diseases. However, one limitation of 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine is its relatively low potency, which may limit its efficacy in clinical settings. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine, as well as its potential interactions with other drugs.
Orientations Futures
There are several potential future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine. One area of interest is the development of more potent and selective IRAK4 inhibitors, which may have greater therapeutic potential. Another direction is the investigation of the role of 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine in other inflammatory and autoimmune diseases, such as psoriasis and inflammatory bowel disease. Additionally, further research is needed to understand the long-term safety and efficacy of 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine involves a multi-step process, starting with the reaction of 2-chloro-4,5-difluorobenzoic acid with ethyl piperazine in the presence of a coupling reagent. The resulting product is then subjected to a series of purification steps to obtain the final compound with high purity.
Applications De Recherche Scientifique
1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine has been extensively studied for its potential as a therapeutic agent in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a crucial role in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF2N2O/c1-2-17-3-5-18(6-4-17)13(19)9-7-11(15)12(16)8-10(9)14/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLOKQSPPPFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4,5-difluorobenzoyl)-4-ethylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)
![{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5694430.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5694436.png)

![3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)





